2-氨基间苯二腈

描述

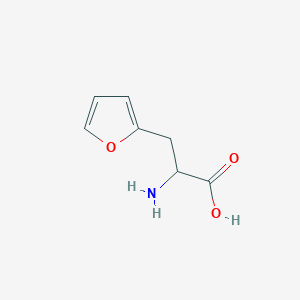

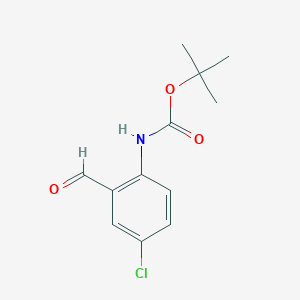

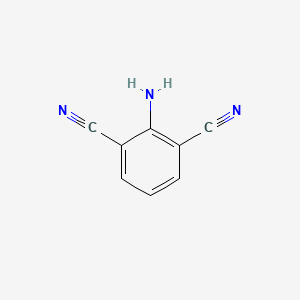

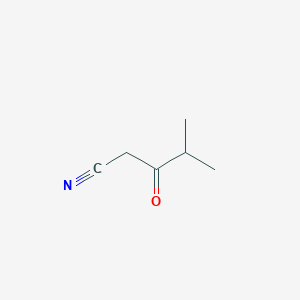

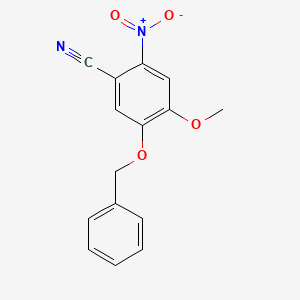

2-Aminoisophthalonitrile (2-AIPN) is a versatile and important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is an amide derivative of isophthalonitrile and can be synthesized in a variety of ways. It is a colorless, crystalline solid and has a melting point of 159-162 °C. 2-AIPN is used as a building block in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds and as a catalyst in organic reactions.

科学研究应用

荧光研究

2-氨基间苯二腈表现出强荧光,使其在荧光研究中具有价值 . 它能够以高量子产率呈现强烈的蓝色荧光,在开发荧光探针和传感器方面特别有用。

有机合成

该化合物作为合成高度官能化的取代杂环的合成砌块的中间体 . 它在有机反应中的通用性使得能够创建制药和材料科学中必不可少的复杂分子结构。

非线性光学材料

由于其 A-D-A(受体-供体-受体)分子体系,2-氨基间苯二腈正在研究其在非线性光学材料中的应用 . 它的电子供体和受体特性是创建可用于光学开关和调制器的材料的关键。

半导体材料

该化合物的结构有利于光激发时的电荷分离,这是半导体材料中的一种理想特性 . 这使得它成为电子器件的候选材料,其中控制电荷流动至关重要。

分子电子器件

2-氨基间苯二腈在分子电子器件中的潜力源于其强荧光和电荷分离能力 . 它可用于创建分子连接和电路,这些是分子电子学的基本组成部分。

环芳烃合成

它也用于合成环芳烃,环芳烃是具有大的分子腔的化合物 . 这些结构在主客体化学中很重要,它们可以包封其他分子,从而导致药物递送和分子识别方面的应用。

作用机制

属性

IUPAC Name |

2-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXGSUDJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448693 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-52-3 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?

A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.

Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?

A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.

Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?

A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)